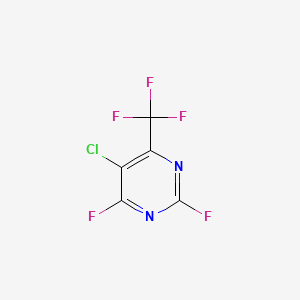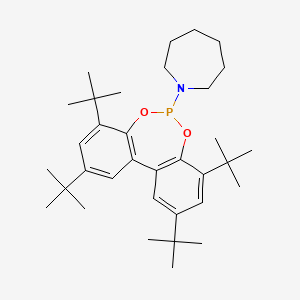
Hexahydro-1-(2,4,8,10-tetrakis-tert-butyldibenzo(d,f)(1,3,2)dioxaphosphepin-6-yl)-1H-azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups and a dioxaphosphepin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane typically involves the reaction of 2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin with azepane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations .
Wirkmechanismus
The mechanism of action of 1-(2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-oxide: A closely related compound with similar structural features but different functional groups
Tris[2-[(2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)oxy]ethyl]amine: Another similar compound used in organic synthesis and material science.
Uniqueness
1-(2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane stands out due to its specific combination of tert-butyl groups and the azepane ring, which confer unique chemical and physical properties. These features make it particularly useful in applications requiring high stability and specific reactivity .
Eigenschaften
CAS-Nummer |
80399-60-6 |
|---|---|
Molekularformel |
C34H52NO2P |
Molekulargewicht |
537.8 g/mol |
IUPAC-Name |
1-(2,4,8,10-tetratert-butylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)azepane |
InChI |
InChI=1S/C34H52NO2P/c1-31(2,3)23-19-25-26-20-24(32(4,5)6)22-28(34(10,11)12)30(26)37-38(35-17-15-13-14-16-18-35)36-29(25)27(21-23)33(7,8)9/h19-22H,13-18H2,1-12H3 |
InChI-Schlüssel |
HJMZERPHMADHSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)N4CCCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline](/img/structure/B12906993.png)
![3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907001.png)
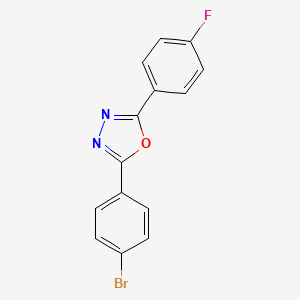
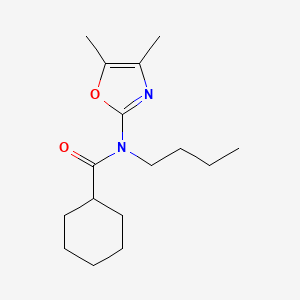
![(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907015.png)
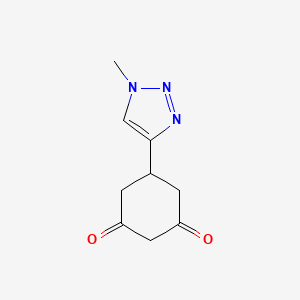
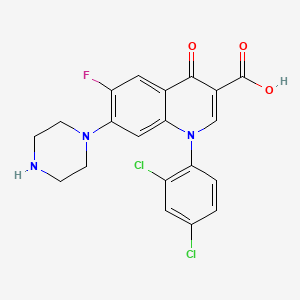
![5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12907029.png)
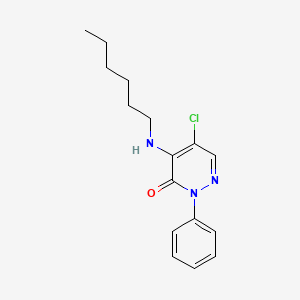
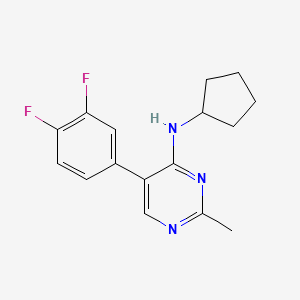
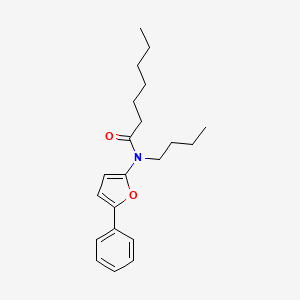
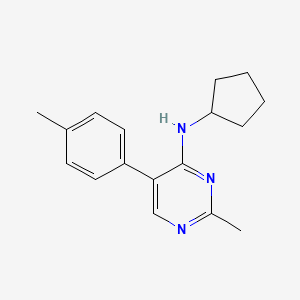
![4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile](/img/structure/B12907063.png)
